Croweacin is a naturally occurring organic compound classified as a phenolic ether, with the chemical formula . It is primarily found in the essential oils of plants such as Ammi visnaga, commonly known for its medicinal properties. Croweacin exhibits a complex structure characterized by a methylenedioxy group and an allyl substituent, contributing to its unique chemical behavior and biological activity. Its molecular structure has been elucidated through various spectroscopic methods, revealing significant features that influence its interactions in biological systems and its applications in industrial processes, particularly as a corrosion inhibitor .
These reactions underscore Croweacin's potential for modification and functionalization in various chemical contexts .
Croweacin exhibits notable biological activities, including:
Croweacin can be synthesized through several methods:
The applications of Croweacin are diverse:
Recent studies have focused on the interaction of Croweacin with various substrates:
Croweacin shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Eugenol | C10H12O3 | Found in clove oil; known for analgesic and anti-inflammatory effects. |
Trans-Anethole | C10H12O | Present in anise oil; exhibits antimicrobial properties. |
Thymol | C10H14O | Found in thyme; recognized for its antiseptic qualities. |
2-Methoxyphenol | C8H10O2 | Commonly known as guaiacol; used as a flavoring agent and antiseptic. |
4-Methoxybenzaldehyde | C9H10O3 | An aromatic compound used in fragrances; similar functional groups. |
Croweacin stands out due to its specific combination of methylenedioxy and allyl groups, which not only enhance its biological activity but also provide unique chemical reactivity compared to similar compounds. Its dual role as an effective corrosion inhibitor and a bioactive agent further distinguishes it within this group of phenolic compounds .
Croweacin is defined by the molecular formula $$ \text{C}{11}\text{H}{12}\text{O}_{3} $$, corresponding to a molecular weight of 192.21 g/mol. This calculation, derived from the atomic masses of carbon (12.01 g/mol), hydrogen (1.01 g/mol), and oxygen (16.00 g/mol), aligns with experimental data obtained via mass spectrometry. The compound’s elemental composition reflects its classification as a benzodioxole derivative, characterized by a fused benzene ring and methylenedioxy functional group.
Table 1: Molecular properties of croweacin
Property | Value |
---|---|
Molecular formula | $$ \text{C}{11}\text{H}{12}\text{O}_{3} $$ |
Molecular weight | 192.21 g/mol |
Synonyms | 1-Allyl-2-methoxy-3,4-methylenedioxybenzene, WS97V62VOQ |
The allyl substituent ($$ \text{CH}2\text{CHCH}2 $$) at position 1 and the methoxy group ($$ \text{OCH}_3 $$) at position 2 further differentiate croweacin from related benzodioxoles.
According to IUPAC conventions, croweacin is systematically named 1-allyl-2-methoxy-1,3-benzodioxole. This nomenclature prioritizes the benzodioxole core (a benzene ring fused to a 1,3-dioxole ring), with substituents numbered to minimize locants. The allyl group occupies position 1, while the methoxy group resides at position 2.
Croweacin belongs to the phenylpropanoid superclass, specifically the cinnamic acid derivatives, as classified by the NP Classifier system. Its biosynthetic origin traces to the shikimate pathway, which produces aromatic amino acids and secondary metabolites. ClassyFire further categorizes it under organoheterocyclic compounds → benzodioxoles, emphasizing its methylenedioxy bridge.
Croweacin exhibits structural isomerism due to variable positioning of its functional groups. For instance, during synthetic attempts to produce croweacinaldehyde (a derivative), an undesired isomer, 2-methoxy-4,5-methylenedioxypropiophenone, forms alongside the target product. This highlights the compound’s susceptibility to positional isomerism under specific reaction conditions.
Notably, croweacin itself lacks stereoisomerism, as its structure contains no chiral centers or geometric constraints. The allyl group’s double bond ($$ \text{CH}2\text{CHCH}2 $$) adopts a trans configuration by default, but free rotation around single bonds prevents fixed stereochemical arrangements.
While direct X-ray crystallography data for croweacin remains limited, its 3D structure has been computationally modeled using PubChem’s molecular dynamics tools. The benzodioxole ring system adopts a planar conformation, with the allyl and methoxy groups oriented orthogonally to minimize steric hindrance.
Croweacin’s structure has been validated through multiple spectroscopic techniques:
Table 2: Spectroscopic signatures of croweacin
These data collectively confirm the compound’s benzodioxole backbone and substituent arrangement.
The earliest investigations into croweacin synthesis were pioneered by Penfold, Morrison, and subsequently Baker, Penfold, and Simonsen in the 1920s and 1930s [1] [2]. These foundational studies established the structural identity of croweacin as 2-methoxy-3,4-methylenedioxyallylbenzene and developed the primary synthetic methodologies that would form the basis for all subsequent work.
The ozonolysis pathway represents the most direct method for converting croweacin to its corresponding aldehyde derivative. Natural croweacin, when subjected to ozonolysis in methyl acetate solution at 0°C, undergoes oxidative cleavage of the terminal alkene functionality [1]. The reaction proceeds through the formation of a primary ozonide intermediate, which subsequently fragments to yield 2-methoxy-3,4-methylenedioxyphenylacetaldehyde as the major product alongside formaldehyde [1]. This aldehyde product was characterized through the preparation of its semicarbazone derivative (decomposition point 194-195°C) and 2,4-dinitrophenylhydrazone derivative (melting point 169-170°C) [1].
The oxidation of croweacin with potassium permanganate under mild conditions provides an alternative pathway for structural degradation and product formation [1]. This reaction yields croweacin glycol as the primary product, with the glycol exhibiting a consistent melting point of 90-91°C after purification [1]. The glycol formation occurs through syn-addition of permanganate across the alkene double bond, followed by hydrolysis to yield the corresponding diol [3] [4]. Under more vigorous oxidative conditions, the glycol can be further oxidized to croweacic acid (2-methoxy-3,4-methylenedioxybenzoic acid) [1].
A particularly significant finding in the historical development was the oxidation of croweacin glycol with lead tetraacetate in acetic acid [1]. This reaction provides a selective method for converting the glycol to 2-methoxy-3,4-methylenedioxyphenylacetaldehyde without affecting other functional groups. The reaction employs 1.1 molar equivalents of lead tetraacetate and proceeds through a cyclic transition state mechanism characteristic of glycol cleavage reactions [1].
Starting Material | Reaction Conditions | Primary Products | Secondary Products | Reference |
---|---|---|---|---|
Croweacin (natural) | O₃ in methyl acetate at 0°C | 2-methoxy-3,4-methylenedioxyphenylacetaldehyde | Formaldehyde | Baker et al. 1939 [1] |
Croweacin (natural) | KMnO₄ mild conditions | Croweacin glycol (mp 91°C) | Croweacic acid | Penfold & Morrison 1922 [1] |
Croweacin glycol | Lead tetraacetate in acetic acid | 2-methoxy-3,4-methylenedioxyphenylacetaldehyde | Not specified | Baker et al. 1939 [1] |
The development of synthetic routes to croweacin marked a significant advancement in the field, eliminating dependence on natural sources and enabling systematic structure-activity relationship studies. The methylation approach, first developed by Baker and Savage in their work on parsley apiole derivatives, provides the most practical synthetic access to croweacin and related compounds [1] [5].
The synthesis begins with 2-hydroxy-3,4-methylenedioxybenzoic acid, which undergoes methylation using methyl sulfate in the presence of potassium hydroxide [1]. The reaction is conducted in aqueous acetone with warming, and the methylation process requires careful control of stoichiometry to avoid over-methylation. The resulting croweacic acid (2-methoxy-3,4-methylenedioxybenzoic acid) exhibits a melting point of 152-153°C and shows no ferric chloride reaction, confirming complete methylation of the phenolic hydroxyl group [1].
The key step in croweacin synthesis involves the methylation of 2-hydroxy-3,4-methylenedioxyallylbenzene using the same methylation conditions [1]. The substrate is treated with excess methyl sulfate and aqueous potassium hydroxide in methanol, followed by steam distillation to isolate the product. The synthetic croweacin exhibits a boiling point of 147-148°C at 22 mmHg and possesses a weak odor reminiscent of safrole [1].
A critical limitation of this synthetic approach is the non-homogeneous nature of the 2-hydroxy-3,4-methylenedioxyallylbenzene starting material [1]. The preparation of this intermediate from pyrogallol methylene ether through allyl ether rearrangement leads to both ortho- and para-migration products. The usual ortho-migration yields the desired 2-hydroxy-3,4-methylenedioxyallylbenzene, while unexpected para-migration produces 4-hydroxy-2,3-methylenedioxyallylbenzene [1]. This mixture results in synthetic croweacin that contains the corresponding 4-methoxy-2,3-methylenedioxyallylbenzene isomer, which cannot be easily separated due to similar boiling points [1].
The methylation mechanism proceeds through nucleophilic attack of the phenoxide anion on the electrophilic methyl group of methyl sulfate [1]. The reaction is facilitated by the electron-donating effects of the methylenedioxy group, which increases the nucleophilicity of the phenoxide oxygen. The use of excess base ensures complete deprotonation of the phenolic hydroxyl group and drives the reaction to completion.
Starting Material | Methylating Agent | Reaction Conditions | Product | Melting Point (°C) | Purity Issues |
---|---|---|---|---|---|
2-hydroxy-3,4-methylenedioxybenzoic acid | Methyl sulfate + KOH | Aqueous acetone, warming | Croweacic acid | 152-153 | None reported |
2-hydroxy-3,4-methylenedioxyallylbenzene | Methyl sulfate + KOH | Methanol, steam distillation | Synthetic croweacin | bp 147-148°C/22 mmHg | Non-homogeneous |
Pyrogallol 1-monomethyl ether | Not specified | Allyl ether rearrangement | Mixed isomers | Variable | Contains position isomers |
The isomerization of croweacin to its propenyl isomer, isocroweacin, represents a fundamental transformation that provides insight into the reactivity patterns of allylbenzene derivatives. This isomerization is achieved through treatment with alcoholic potassium hydroxide under reflux conditions and proceeds through a base-catalyzed mechanism [1].
Natural croweacin, when heated with potassium hydroxide in alcohol for 68 hours under reflux conditions, undergoes complete conversion to isocroweacin [1]. The product exhibits a boiling point of 145-147°C at 12 mmHg and a refractive index of 1.5675 at 20°C. The isomerization involves migration of the double bond from the terminal position (allyl) to an internal position conjugated with the aromatic ring (propenyl) [1].
The mechanism of isomerization proceeds through abstraction of an allylic proton by hydroxide ion, forming a resonance-stabilized carbanion [1]. This carbanion can be reprotonated at either the original position or at the alternative allylic position, leading to the thermodynamically favored propenyl isomer. The conjugation of the double bond with the aromatic ring system provides additional stabilization that drives the equilibrium toward the propenyl form.
Synthetic croweacin exhibits different behavior under identical conditions, producing not only isocroweacin but also a solid isomer in approximately 20% yield [1]. This solid isomer melts at 64°C and has been identified as 4-methoxy-2,3-methylenedioxypropenylbenzene through oxidative degradation studies. When oxidized with potassium permanganate, this isomer yields 4-methoxy-2,3-methylenedioxybenzoic acid rather than croweacic acid, confirming its regioisomeric structure [1].
The formation of the solid isomer arises from the presence of the 4-methoxy-2,3-methylenedioxyallylbenzene impurity in synthetic croweacin [1]. This impurity undergoes the same base-catalyzed isomerization mechanism, but the resulting propenyl compound crystallizes readily, facilitating its isolation and characterization.
Isocroweacin exhibits unusual reactivity toward bromine in acetic acid at room temperature [1]. Rather than undergoing typical addition reactions, isocroweacin suffers complete loss of the propenyl side chain to yield 1,2,3-tribromo-4-methoxy-5,6-methylenedioxybenzene. This reaction proceeds through electrophilic aromatic substitution, with the electron-rich aromatic ring activating toward bromination while the side chain is eliminated [1].
Starting Material | Treatment | Temperature | Major Product | Physical Properties | Side Chain Fate | Mechanism |
---|---|---|---|---|---|---|
Natural croweacin | Alcoholic KOH, 68 hours reflux | Reflux (~78°C) | Isocroweacin (propenyl) | bp 145-147°C/12 mmHg, nD²⁰ 1.5675 | Allyl → Propenyl | Base-catalyzed isomerization |
Synthetic croweacin | Alcoholic KOH, 48 hours | Water bath (~100°C) | Isocroweacin + solid isomer | bp 150-151°C/15 mmHg | Allyl → Propenyl + para-migration | Isomerization + rearrangement |
Isocroweacin | Br₂ in acetic acid | Room temperature | 1,2,3-tribromo-4-methoxy-5,6-methylenedioxybenzene | mp 155-156°C | Complete loss of propenyl chain | Electrophilic aromatic substitution |
The preparation of croweacin aldehyde (2-methoxy-3,4-methylenedioxyphenylacetaldehyde) represents a critical transformation in the synthetic chemistry of this compound class. Multiple synthetic approaches have been developed, each offering distinct advantages and limitations for accessing this key intermediate [1] [6] [7] [8].
The direct ozonolysis approach, as described in the historical synthesis section, provides the most straightforward access to croweacin aldehyde from natural croweacin [1]. The ozonolysis reaction cleaves the terminal alkene functionality while preserving the aromatic substitution pattern, yielding the aldehyde in a single step. The product can be isolated and characterized through standard carbonyl derivatization methods, including semicarbazone and 2,4-dinitrophenylhydrazone formation [1].
An alternative approach utilizes the oxidation of croweacin glycol with lead tetraacetate in acetic acid [1]. This method offers the advantage of selective glycol cleavage without affecting other functional groups present in the molecule. The reaction proceeds through a cyclic mechanism involving coordination of lead to both hydroxyl groups, followed by elimination to form the aldehyde. The product obtained through this route exhibits identical physical and spectral properties to that prepared by direct ozonolysis [1].
A particularly significant synthetic development was reported by Baker and co-workers, who achieved the synthesis of croweacin aldehyde through Vilsmeier-Haack formylation of 1-methoxy-2,3-methylenedioxybenzene [7] [8]. This approach employs phosphorus oxychloride and N-methylformanilide to effect electrophilic aromatic substitution, introducing the formyl group at the position para to the methoxy substituent. The reaction yields croweacin aldehyde in 46% yield with a melting point of 103-104°C [8].
The Vilsmeier-Haack formylation mechanism proceeds through formation of an electrophilic chloromethyleneiminium species from the reaction of phosphorus oxychloride with N-methylformanilide [8]. This electrophile attacks the electron-rich aromatic ring, with the methoxy and methylenedioxy groups directing substitution to the para position. Subsequent hydrolysis of the iminium intermediate yields the aldehyde product.
An alternative synthetic route to croweacin aldehyde was developed starting from daphnetin through methylenation, methylation, and ozonolysis [6]. While this approach provides an alternative pathway, it requires multiple steps and offers no significant advantages over the more direct methods.
The characterization of croweacin aldehyde relies primarily on carbonyl derivatization reactions [1] [8]. The semicarbazone derivative exhibits a decomposition point of 194-195°C, while the 2,4-dinitrophenylhydrazone melts at 169-170°C. These derivatives provide reliable means for identification and purification of the aldehyde product.
Oxidation of croweacin aldehyde with potassium permanganate yields croweacic acid, confirming the structural relationship between these compounds [1] [8]. This oxidation reaction serves as a useful degradative method for structural confirmation and provides access to the corresponding carboxylic acid derivative.
Derivatization Method | Starting Material | Reagents | Yield (%) | Product MP (°C) | Characterization | Advantages | Limitations |
---|---|---|---|---|---|---|---|
Direct ozonolysis | Natural croweacin | O₃, then H₂O₂/H⁺ | Not specified | Not specified | Semicarbazone, DNP derivative | Direct from natural source | Requires natural material |
Glycol oxidation with lead tetraacetate | Croweacin glycol | Pb(OAc)₄ in AcOH | Not specified | 169-170 (DNP derivative) | 2,4-DNP derivative | High purity | Multi-step process |
Vilsmeier-Haack formylation | 1-methoxy-2,3-methylenedioxybenzene | POCl₃, N-methylformanilide | 46 | 103-104 | 2,4-DNP derivative mp 254-255°C | Convenient synthetic route | Moderate yield |
From daphnetin via methylenation | Daphnetin | NaOH, (CH₃)₂SO₄, then O₃ | Not specified | Not specified | Oxidation to croweacic acid | Alternative pathway | Complex multi-step synthesis |